3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
Overview
Description
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H10F2O4 and a molecular weight of 232.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxyethoxy group attached to a benzoic acid core . It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
For instance, they can undergo Rh (III)-catalyzed regioselective heterocyclization with acrylates . This interaction could potentially lead to changes in the target’s function, although the specifics would depend on the exact nature of the target.
Biochemical Pathways
The compound’s ability to participate in rh (iii)-catalyzed regioselective heterocyclization suggests it could influence pathways involving acrylates and phthalides .
Result of Action
Its ability to participate in chemical reactions suggests it could potentially influence cellular processes, depending on its specific targets and the nature of its interactions .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in organic synthesis. It is often used as a reactant or reagent in various chemical processes . This compound interacts with enzymes and proteins, forming stable complexes that can influence the course of biochemical reactions. For instance, it can act as a catalyst or intermediate in the synthesis of other organic compounds . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been observed to impact the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can form hydrogen bonds and π-π stacking interactions with enzymes and proteins, stabilizing the compound within the active sites and influencing the catalytic activity of these biomolecules . Additionally, it can inhibit or activate specific enzymes, leading to changes in the rates of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolic activity . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect the overall metabolic flux within cells, leading to changes in the levels of various metabolites . The compound’s involvement in these pathways highlights its potential role in regulating cellular metabolism and influencing biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and localization within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-difluorobenzoic acid with 2-methoxyethanol under acidic conditions to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used in the presence of an alcohol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Esterification: Esters of this compound.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoic acid: Lacks the methoxyethoxy group, making it less soluble and bioavailable.
4-(2-Methoxyethoxy)benzoic acid: Lacks the fluorine atoms, resulting in different chemical reactivity and interaction profiles.
Uniqueness
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid is unique due to the combination of fluorine atoms and the methoxyethoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,5-difluoro-4-(2-methoxyethoxy)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-2-3-16-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJARJYMXLGARN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1F)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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